molecular formula C15H11Cl6N3O2 B12098460 2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine

2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine

Cat. No.: B12098460
M. Wt: 478.0 g/mol
InChI Key: ANZONXRNCWFEIL-GQCTYLIASA-N
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Description

2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of trichloromethyl groups and a styryl group substituted with dimethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine typically involves the reaction of appropriate triazine precursors with trichloromethyl and styryl reagents under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of trichloromethyl and styryl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:

    Batch Reactors: Controlled addition of reagents and catalysts in batch reactors.

    Continuous Flow Reactors: Use of continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Reaction with nucleophiles or electrophiles to substitute functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may yield triazine derivatives with reduced functional groups.

Scientific Research Applications

2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine has various applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine involves its interaction with molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: A triazine compound with similar trichloromethyl groups.

    2,4-Dimethoxy-1,3,5-triazine: A triazine compound with similar dimethoxy groups.

Uniqueness

2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine is unique due to its specific combination of trichloromethyl and styryl groups, which may confer distinct chemical and biological properties compared to other triazine compounds.

Properties

Molecular Formula

C15H11Cl6N3O2

Molecular Weight

478.0 g/mol

IUPAC Name

2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine

InChI

InChI=1S/C15H11Cl6N3O2/c1-25-9-5-3-8(10(7-9)26-2)4-6-11-22-12(14(16,17)18)24-13(23-11)15(19,20)21/h3-7H,1-2H3/b6-4+

InChI Key

ANZONXRNCWFEIL-GQCTYLIASA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OC

Origin of Product

United States

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